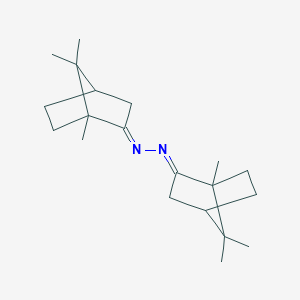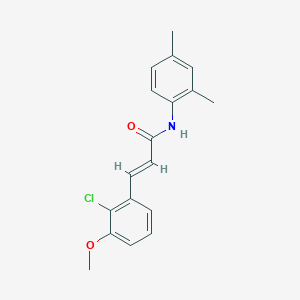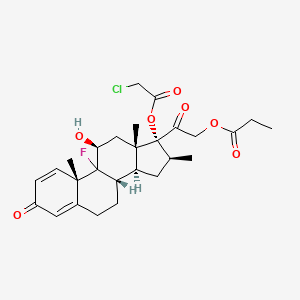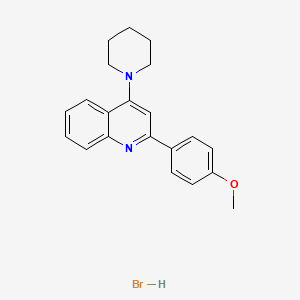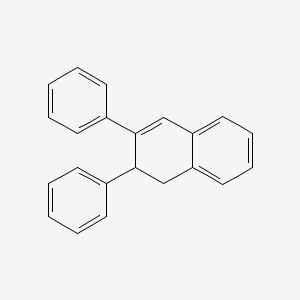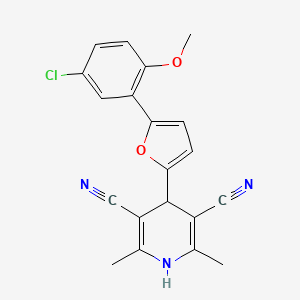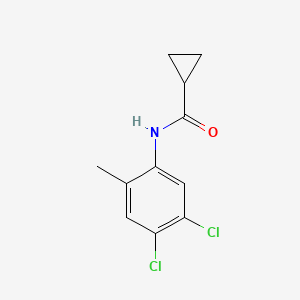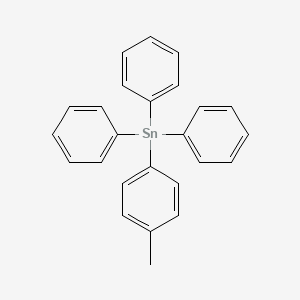
(P-Tolyl)triphenyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(P-Tolyl)triphenyltin is an organotin compound with the chemical formula C25H22Sn. It is a derivative of triphenyltin, where one of the phenyl groups is substituted with a p-tolyl group. This compound is part of a broader class of organotin compounds known for their diverse applications in various fields, including agriculture, industry, and scientific research .
准备方法
Synthetic Routes and Reaction Conditions: (P-Tolyl)triphenyltin can be synthesized through the reaction of triphenyltin chloride with p-tolylmagnesium bromide or p-tolyllithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF). The general reaction scheme is as follows:
Ph3SnCl+p-TolMgBr→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: (P-Tolyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the p-tolyl group or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromides, chlorides) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Various lower oxidation state tin compounds.
Substitution: Compounds where the p-tolyl or phenyl groups are replaced by other functional groups
科学研究应用
(P-Tolyl)triphenyltin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studies have explored its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use in cancer treatment due to its cytotoxic properties.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics
作用机制
The mechanism of action of (P-Tolyl)triphenyltin involves its interaction with cellular proteins and enzymes. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key metabolic pathways, resulting in cytotoxic effects. The compound’s ability to disrupt cellular processes makes it a potential candidate for antifungal, antibacterial, and anticancer applications .
相似化合物的比较
- Triphenyltin chloride (Ph3SnCl)
- Triphenyltin hydroxide (Ph3SnOH)
- Triphenyltin acetate (Ph3SnOAc)
Comparison: (P-Tolyl)triphenyltin is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to triphenyltin chloride, this compound may exhibit different solubility and stability properties, making it suitable for specific applications where other triphenyltin compounds may not be as effective .
属性
CAS 编号 |
15807-28-0 |
|---|---|
分子式 |
C25H22Sn |
分子量 |
441.2 g/mol |
IUPAC 名称 |
(4-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |
InChI 键 |
DMDCTXDRCWMWIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
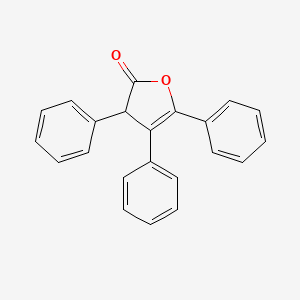
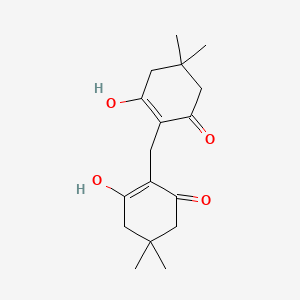
![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
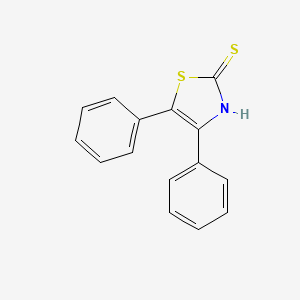
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
